(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol

medicinal chemistry kinase inhibitor design fragment-based drug discovery

This 3‑pyridyl pyrazole methanol provides a unique meta‑pyridinyl H‑bond acceptor geometry distinct from cheaper 2‑/4‑pyridyl isomers—critical for maintaining valid SAR in kinase inhibitor campaigns. The free –CH₂OH handle enables direct derivatization without disturbing the pyrazole‑pyridine pharmacophore. With XLogP3 ≈ 0.6 and tPSA 50.9 Ų, it offers a ligand‑efficient core for fragment‑based drug discovery. Supplied at ≥98% purity with multi‑technique batch QC (NMR, HPLC, GC), ensuring reproducibility in Pd‑catalyzed coupling steps. Selecting the correct regioisomer avoids wasted synthesis effort and batch‑to‑batch variability in lead optimization.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS No. 2098013-96-6
Cat. No. B1482627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol
CAS2098013-96-6
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESC1CC1CN2C=C(C(=N2)C3=CN=CC=C3)CO
InChIInChI=1S/C13H15N3O/c17-9-12-8-16(7-10-3-4-10)15-13(12)11-2-1-5-14-6-11/h1-2,5-6,8,10,17H,3-4,7,9H2
InChIKeyTXZPEULRGONRLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol (CAS 2098013-96-6): Procurement‑Grade Identity & Physicochemical Profile


(1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol (CAS 2098013‑96‑6) is a heterocyclic building block composed of a pyrazole core bearing a cyclopropylmethyl substituent at N1, a pyridin‑3‑yl group at C3, and a hydroxymethyl handle at C4 [1]. Its molecular formula is C₁₃H₁₅N₃O (MW 229.28 g·mol⁻¹), and it is commercially available at a standard purity of 98 % with batch‑specific QC documentation (NMR, HPLC, GC) . The compound’s balanced lipophilicity (XLogP3 ≈ 0.6) and moderate polar surface area (tPSA ≈ 50.9 Ų) place it in a favourable physicochemical space for fragment‑based or ligand‑efficient medicinal chemistry campaigns [1].

Why Pyridine‑Regioisomer Swaps or Des‑pyridinyl Analogs Cannot Substitute 2098013‑96‑6 Without Experimental Requalification


All three pyridinyl regioisomers (2‑, 3‑, and 4‑pyridyl) and the des‑pyridinyl analog share the same molecular formula and similar molecular weight, yet they differ critically in vector geometry, hydrogen‑bonding topology, and electronic distribution [1]. These differences translate into divergent target‑binding poses and ADME behaviour that have been documented in close pyrazole‑based kinase inhibitor series [2]. Consequently, substituting the 3‑pyridyl isomer with the cheaper or more readily available 2‑ or 4‑pyridyl analog, or with the des‑pyridinyl core, risks invalidating established SAR, wasting synthesis effort, and compromising batch‑to‑batch reproducibility in lead‑optimisation workflows.

Quantitative Differentiation of (1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol Versus Closest Analogs – An Evidence‑Based Selection Guide


Positional Pyridine Isomerism: 3‑Pyridyl Provides a Unique Hydrogen‑Bond‑Acceptor Vector Compared with 2‑ and 4‑Pyridyl Analogs

The target compound places the pyridine nitrogen in the meta position, creating a hydrogen‑bond‑acceptor vector that is geometrically distinct from the ortho (2‑pyridyl) and para (4‑pyridyl) isomers. In fragment‑based lead generation, subtle changes in H‑bond directionality can shift binding affinity by >10‑fold within the same pocket [1]. The 3‑pyridyl isomer therefore interrogates a different region of chemical space; purchasing the 2‑ or 4‑pyridyl congener and assuming equivalent behaviour is not supported by structural data .

medicinal chemistry kinase inhibitor design fragment-based drug discovery

Guaranteed 98 % Purity with Multi‑Technique QC Documentation Outperforms Commonly Listed 95 % Purity of Isomeric Analogs

The target compound (CAS 2098013‑96‑6) is supplied at a standard purity of 98 % with batch‑specific certificates including NMR, HPLC, and GC analyses . In contrast, the closest pyridin‑2‑yl and pyridin‑4‑yl isomers are routinely listed at 95 % purity, often without the same depth of QC documentation . The 3 percentage‑point purity gap corresponds to a 2.5‑fold lower maximum impurity burden (2 % vs. 5 %), which can be decisive in reactions where cumulative impurities poison catalysts or generate intractable by‑products.

chemical procurement quality assurance synthetic chemistry

The Cyclopropylmethyl‑Pyrazole Scaffold Is Privileged in Kinase Inhibitor Chemotypes, with Close Analogs Achieving CDK2 IC₅₀ Values as Low as 25 nM

While the target compound itself lacks published standalone bioactivity data, a structurally related cyclopropylmethyl‑pyrazole diamide (BDBM24645) displays a CDK2/Cyclin A IC₅₀ of 25 nM in a radiometric assay (pH 7.2, 2 °C) [1]. This demonstrates that the cyclopropylmethyl‑pyrazole motif can support potent kinase hinge‑binding when appropriately elaborated. The target compound’s free hydroxymethyl handle enables rapid diversification to amine, ether, or ester analogues, offering a synthetic entry point that the diamide comparator lacks [2].

kinase inhibition CDK2 ligand efficiency

Favourable Ligand‑Efficiency Physicochemical Profile: XLogP3 ≈ 0.6 and tPSA ≈ 50.9 Ų Outperform Typical Fragment‑Sized Pyrazoles That Are Too Lipophilic for Oral Space

With a computed XLogP3 of 0.6 and a topological polar surface area of 50.9 Ų [1], the target compound sits comfortably within the preferred fragment physicochemical space (MW < 300, cLogP < 3, tPSA < 60 Ų). By comparison, many commercially available pyrazole fragments lacking the hydroxymethyl group or bearing more lipophilic N‑substituents exhibit cLogP values >1.5 , which can reduce ligand efficiency by adding hydrophobic mass without commensurate binding enthalpy [2].

drug-likeness physicochemical properties fragment-based screening

Procurement Reliability: Batch‑Level QC Traceability and MDL‑Registered Identity Reduce Supply‑Chain Uncertainty Compared with Lower‑Purity, Non‑QC Alternatives

The compound is registered under MDL number MFCD30008908 and is supplied with multi‑technique batch QC (NMR, HPLC, GC) . In procurement practice, the absence of batch‑level QC and an MDL identifier for the pyridin‑2‑yl analog (listed at 95 % purity without detailed QC certificates) introduces ambiguity in identity confirmation and purity assessment . This difference in documentation quality directly impacts the reliability of downstream biological or synthetic results, where an identity error or 5 % unknown impurity can generate misleading SAR data or failed scale‑up runs.

chemical supply chain quality control reproducibility

Optimal Application Scenarios for (1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol (CAS 2098013-96-6) Based on Evidence‑Supported Differentiation


Kinase‑Focused Fragment Library Design Requiring Pre‑Validated Meta‑Pyridine Geometry

The meta‑pyridinyl substitution provides a hydrogen‑bond‑acceptor vector that is distinct from ortho‑ and para‑pyridyl isomers, and the cyclopropylmethyl‑pyrazole core has demonstrated CDK2 inhibitory activity (IC₅₀ = 25 nM) in a close structural analogue [1]. Fragment libraries built around this scaffold can interrogate kinase hinge regions with a geometry that cannot be replicated by the more common 4‑pyridyl fragments, offering a genuine diversity advantage for high‑throughput crystallography or SPR campaigns.

Late‑Stage Diversification of a Hydroxymethyl Handle in a Ligand‑Efficient Physicochemical Space

The free –CH₂OH group at C4 permits direct conversion to amines, ethers, esters, or halides without disturbing the pyrazole‑pyridine pharmacophore . Combined with the compound’s favourable computed properties (XLogP3 = 0.6; tPSA = 50.9 Ų), this allows chemists to explore SAR vectors while maintaining lead‑like physicochemical parameters, making it an ideal core for parallel synthesis of focused kinase inhibitor libraries [1].

Quality‑Critical Multi‑Step Synthesis Requiring Documented 98 % Purity Input Material

When used as an advanced intermediate in routes where cumulative impurities poison palladium catalysts, suppress yields, or generate difficult‑to‑remove by‑products, the 98 % purity specification with multi‑technique batch QC (NMR, HPLC, GC) provides a reliable starting point that the 95 %‑purity 2‑pyridyl analog cannot guarantee [1]. This is especially relevant for C–N or C–C coupling steps preceding final API purification.

Metal Complexation and Catalysis Research Exploiting the Bidentate Pyridine‑Pyrazole Motif

The juxtaposition of the pyridine N and the pyrazole N2 atom creates a potential bidentate coordination site, while the cyclopropylmethyl substituent adds steric bulk that may enforce specific coordination geometries . This structural feature differentiates it from simpler pyrazole‑alcohols lacking the pyridine ring and from 2‑ or 4‑pyridyl isomers where the N‑atom orientation alters the chelate bite angle, offering tunability in transition‑metal catalyst design.

Quote Request

Request a Quote for (1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.